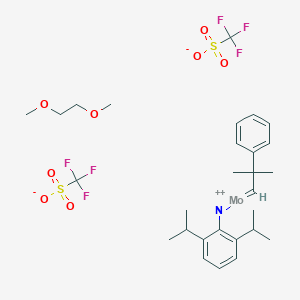

2,6-Diisopropylphenylimido neophylidenemolybdenum(VI) bis(trifluoromethanesulfonate)dimethoxyethane adduct

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is known as “2,6-Diisopropylphenylimido neophylidenemolybdenum(VI) bis(trifluoromethanesulfonate)dimethoxyethane adduct”. It is one of numerous organometallic compounds . The IUPAC name for this compound is 1,2-dimethoxyethane; [2,6-di (propan-2-yl)phenyl]imino- (2-methyl-2-phenylpropylidene)molybdenum (2+);trifluoromethanesulfonate .

Physical and Chemical Properties Analysis

The compound appears as a yellow to orange powder . It is insoluble in water . The exact mass is 793.107532 g/mol .Applications De Recherche Scientifique

Trifluoromethanesulfonic Acid in Organic Synthesis

Trifluoromethanesulfonic acid is an essential reagent in organic synthesis. Its high protonating power and low nucleophilicity enable it to generate cationic species from organic molecules, which can then be studied through spectral methods. This capability makes triflic acid a convenient reagent for synthesizing new organic compounds, especially in electrophilic aromatic substitution reactions, carbon–carbon and carbon–heteroatom bond formations, and syntheses of carbo- and heterocyclic structures (Kazakova & Vasilyev, 2017).

Applications in Antioxidant Capacity Assays

Compounds similar in complexity to 2,6-Diisopropylphenylimido neophylidenemolybdenum(VI) bis(trifluoromethanesulfonate)dimethoxyethane adduct are studied for their roles in antioxidant capacity assays. For instance, the ABTS/PP decolorization assay, which measures the antioxidant capacity, highlights the specific reaction pathways antioxidants undergo, including coupling with ABTS radical cations and oxidative degradation. This indicates potential research applications in understanding antioxidant mechanisms and developing assays for measuring antioxidant capacity in various substances (Ilyasov et al., 2020).

Polyimide Membranes for Gas Separation

Research on polyimides, particularly those synthesized from components like 6FDA and 6FpDA, for gas separation indicates a broader interest in compounds with specific functional groups for technical applications. These studies provide insights into the diffusion coefficients of gases through dense membranes, which could infer the relevance of studying the gas separation properties or catalytic potential of complex molybdenum compounds (Wang, Cao, & Chung, 2002).

Synthesis and Applications of BODIPY-Based Materials

The development of BODIPY-based organic semiconductors for OLED devices demonstrates interest in exploring the structural design and synthesis of materials for optoelectronic applications. Research in this area could indicate potential interest in the photophysical properties of complex organometallic compounds for similar applications (Squeo & Pasini, 2020).

Safety and Hazards

The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It should be handled under inert gas, kept cool, and not allowed contact with air . In case of contact with eyes, rinse cautiously with water for several minutes .

Mécanisme D'action

Target of Action

It is known that this compound is an organometallic compound , which are often used as catalysts or reagents in various chemical reactions .

Mode of Action

The compound is known to be a catalyst for enantioselective olefin metathesis . In this process, the compound facilitates the breaking and reforming of double bonds in olefins (alkenes), leading to the rearrangement of carbon-carbon double bonds . This can result in the formation of new compounds with different properties .

Biochemical Pathways

Given its role as a catalyst in olefin metathesis, it can be inferred that it may influence pathways involving the synthesis or degradation of alkenes .

Pharmacokinetics

It is known that the compound is insoluble in water , which could impact its bioavailability and distribution.

Result of Action

The primary result of the compound’s action is the rearrangement of carbon-carbon double bonds in olefins . This can lead to the synthesis of new compounds with different properties .

Action Environment

The compound is sensitive to air and moisture, and it is recommended to handle it under inert gas and keep it cool . These environmental factors can influence the compound’s action, efficacy, and stability .

Propriétés

IUPAC Name |

1,2-dimethoxyethane;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum(2+);trifluoromethanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.C10H12.C4H10O2.2CHF3O3S.Mo/c1-8(2)10-6-5-7-11(9(3)4)12(10)13;1-10(2,3)9-7-5-4-6-8-9;1-5-3-4-6-2;2*2-1(3,4)8(5,6)7;/h5-9H,1-4H3;1,4-8H,2-3H3;3-4H2,1-2H3;2*(H,5,6,7);/q;;;;;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLTJIWBSURFRCN-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N=[Mo+2]=CC(C)(C)C2=CC=CC=C2.COCCOC.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39F6MoNO8S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

791.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126949-63-1 |

Source

|

| Record name | [(2,6-Diisopropylphenyl)imino][1,2-di(methoxy-κO)ethane](2-methyl-2-phenylpropylidene)[bis(trifluoromethanesulfonato-κO)]molybdenum | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B158553.png)